molecular formula C21H21F3N2O3 B2447651 2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide CAS No. 863001-74-5

2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No.: B2447651
CAS No.: 863001-74-5
M. Wt: 406.405
InChI Key: LMCVOMRUHSNFSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N2O3/c1-2-29-18-10-4-3-9-17(18)20(28)26(14-25-12-6-11-19(25)27)16-8-5-7-15(13-16)21(22,23)24/h3-5,7-10,13H,2,6,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMCVOMRUHSNFSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N(CN2CCCC2=O)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide typically involves multi-step organic reactions. One common approach is the condensation of 2-ethoxybenzoic acid with 3-(trifluoromethyl)aniline to form an amide intermediate. This intermediate is then reacted with 2-oxopyrrolidine under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carbonyl group in the oxopyrrolidine ring can be reduced to form alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethoxy group may yield ethoxybenzoic acid, while reduction of the oxopyrrolidine ring may produce hydroxypyrrolidine derivatives.

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis. Its functional groups allow for further modifications to create more complex structures.
  • Reagent in Organic Reactions : It is utilized in various organic reactions due to its ability to participate in nucleophilic substitutions and coupling reactions.

Biology

  • Biological Interactions : The compound's structure enables it to interact with biological macromolecules, making it useful for studying enzyme mechanisms and protein-ligand interactions. For example, its ability to bind to specific enzymes can help elucidate biochemical pathways.
  • Investigating Mechanisms of Action : Research indicates that this compound may inhibit certain enzymes involved in inflammatory processes, suggesting potential applications in understanding inflammatory diseases .

Medicine

  • Therapeutic Potential : There is ongoing research into its therapeutic applications, particularly concerning anti-inflammatory and anticancer properties. The trifluoromethyl group enhances binding affinity to biological targets, potentially increasing efficacy.
  • Drug Development : Its unique properties make it a candidate for developing new pharmaceuticals aimed at treating various conditions, including chronic inflammation and cancer.

Industrial Applications

In industrial settings, 2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide is used as an intermediate in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for large-scale production processes.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and modulating various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The trifluoromethyl group enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.

    2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-[4-(trifluoromethyl)phenyl]benzamide: Similar structure but with the trifluoromethyl group in a different position, affecting its reactivity and interactions.

Uniqueness

The presence of the trifluoromethyl group at the 3-position of the phenyl ring in 2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide imparts unique electronic and steric properties. This enhances its stability, binding affinity, and specificity, making it a valuable compound in various research and industrial applications.

Biological Activity

The compound 2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide (commonly referred to as Compound 1 ) is a benzamide derivative that has garnered attention due to its potential biological activities. This article delves into the biological activity of Compound 1, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Compound 1 is characterized by the following chemical structure:

  • Molecular Formula : C19H20N2O3C_{19}H_{20}N_{2}O_{3}
  • Molecular Weight : 328.37 g/mol
  • CAS Number : 29625635

The structure features a benzamide core substituted with an ethoxy group and a trifluoromethyl phenyl group, along with a pyrrolidine moiety, which may influence its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds with similar structures. For instance, derivatives containing trifluoromethyl groups have shown significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In vitro tests indicated that such compounds exhibit minimum inhibitory concentrations (MICs) in the range of 12.9 to 25.9 μM against MRSA isolates, suggesting a promising antibacterial profile .

Anticancer Potential

Benzamide derivatives are often explored for their anticancer potential. Compound 1's structural features suggest it may inhibit specific kinases involved in cancer progression. For example, similar compounds have been identified as potent inhibitors of Bcr-Abl and other receptor tyrosine kinases, which are crucial in various malignancies .

Case Study: Inhibition of Kinase Activity

In a study assessing the kinase inhibition properties of benzamide derivatives, compounds showed IC50 values ranging from nanomolar to micromolar concentrations against various cancer cell lines. The presence of electron-withdrawing groups like trifluoromethyl significantly enhanced their inhibitory effects on kinases such as PDGFRα and FGFR .

Anti-inflammatory Effects

The anti-inflammatory potential of Compound 1 is also noteworthy. Research indicates that benzamide derivatives can modulate inflammatory pathways by affecting transcription factors like NF-κB. Compounds with similar substituents have demonstrated the ability to either inhibit or promote NF-κB activity, which is pivotal in inflammatory responses .

Toxicological Considerations

While exploring the biological activity of Compound 1, it is essential to consider its toxicological profile. Preliminary assessments indicate that certain derivatives exhibit cytotoxic effects at high concentrations, necessitating further investigation into their safety and therapeutic index.

Data Summary

The following table summarizes key findings related to the biological activities of Compound 1 and related benzamide derivatives:

Activity TypeTest Organism/Cell LineIC50/MIC (µM)Reference
AntimicrobialMRSA12.9 - 25.9
Kinase InhibitionBcr-Abl expressing cells<10
Anti-inflammatoryNF-κB modulationVaries
CytotoxicityVarious cancer cell lines>20

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide?

  • Methodological Answer : The synthesis typically involves multi-step protocols, starting with the preparation of the benzamide core via coupling reactions. For example, amidation between 2-ethoxybenzoic acid derivatives and substituted anilines (e.g., 3-(trifluoromethyl)aniline) is performed using coupling agents like HATU or EDCI in solvents such as DMF or THF. The pyrrolidinone-methyl moiety is introduced via reductive amination or nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMSO). Critical parameters include temperature control (0–60°C) and inert atmospheres to prevent side reactions. Purification often employs column chromatography or recrystallization .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Comprehensive characterization requires:

  • NMR Spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm substituent positions and purity.
  • High-Resolution Mass Spectrometry (HRMS) for molecular weight validation.
  • HPLC/Purity Analysis (e.g., C18 columns with acetonitrile/water gradients) to quantify impurities.
  • X-ray Crystallography (if single crystals are obtainable) for absolute stereochemical confirmation.
  • FT-IR to verify functional groups like amide C=O stretches (~1650 cm⁻¹) .

Q. What are common impurities encountered during synthesis, and how are they addressed?

  • Methodological Answer : Common impurities include unreacted starting materials, regioisomers from incomplete coupling, or hydrolysis by-products (e.g., free carboxylic acids). Monitoring via TLC (silica gel, ethyl acetate/hexane) or HPLC at intermediate stages is critical. Recrystallization using ethanol/water mixtures or preparative HPLC can isolate the target compound. For persistent regioisomers, optimizing stoichiometry (1.2–1.5 equivalents of coupling agents) and reaction time (12–24 hours) improves selectivity .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s bioactivity and pharmacokinetics?

  • Methodological Answer : The CF₃ group enhances lipophilicity, improving membrane permeability and metabolic stability. In enzymatic assays, its electron-withdrawing nature increases binding affinity to hydrophobic pockets (e.g., kinase ATP-binding sites). Pharmacokinetic studies in rodent models should assess oral bioavailability and plasma half-life using LC-MS/MS. Comparative studies with non-fluorinated analogs can isolate the CF₃ contribution .

Q. What strategies mitigate low yields in the final amidation step?

  • Methodological Answer : Low yields often stem from steric hindrance at the N-[3-(trifluoromethyl)phenyl] site. Strategies include:

  • Using bulky coupling agents (e.g., DCC/DMAP) to activate the carboxylic acid.
  • Microwave-assisted synthesis (50–100°C, 30–60 minutes) to accelerate kinetics.
  • Solvent screening (e.g., dichloromethane for better solubility vs. THF for polarity).
  • Post-reaction quenching with aqueous NaHCO₃ to remove unreacted reagents .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Methodological Answer : Systematic modifications should target:

  • Pyrrolidinone ring : Replace with other lactams (e.g., piperidinone) to assess conformational flexibility.
  • Ethoxy group : Vary substituents (e.g., methoxy, propoxy) to study steric/electronic effects.
  • Trifluoromethyl position : Synthesize ortho/meta analogs to map receptor binding.
    Biological testing should include dose-response assays (IC₅₀ determination) in relevant cell lines (e.g., cancer models for kinase inhibition) .

Q. What computational methods predict binding modes with target enzymes?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina, Schrödinger Suite) using crystal structures of target enzymes (e.g., BCR-ABL from PDB: 3OXZ) can model interactions. Key parameters include:

  • Grid box placement around the ATP-binding site.
  • Scoring functions (e.g., MM-GBSA) to rank ligand poses.
  • MD Simulations (GROMACS) to assess stability of ligand-enzyme complexes over 50–100 ns.
    Validation via mutagenesis (e.g., T315I mutation in BCR-ABL) confirms predicted interactions .

Data Contradiction Analysis

  • Solvent Selection in Synthesis : recommends THF for amidation, while uses DMSO. Resolution lies in reactant solubility—THF suits non-polar intermediates, whereas DMSO enhances reactivity for sterically hindered couplings.
  • Biological Target Variability : notes kinase inhibition, while emphasizes BCR-ABL targeting. This reflects structural modularity; scaffold modifications redirect selectivity, necessitating target-specific assays during optimization.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.